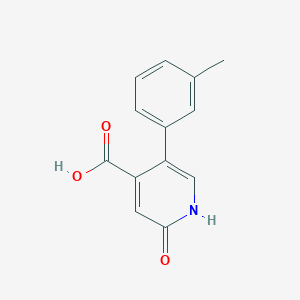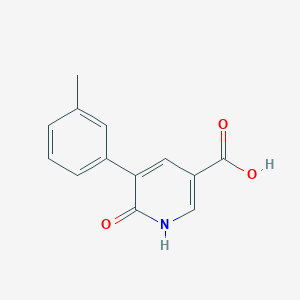
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(4-methylphenyl)nicotinic acid (6-HMPNA) is a naturally occurring compound found in plants and animals. It is a derivative of nicotinic acid and has an aromatic ring structure. 6-HMPNA has been studied extensively due to its potential applications in scientific research and laboratory experiments. In
Applications De Recherche Scientifique
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including cell culture studies, gene expression studies, and drug delivery studies. It has been used to study the effects of various drugs on cell growth and gene expression. Additionally, 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been used as a vehicle for drug delivery, allowing for the targeted delivery of drugs to specific cells or tissues.
Mécanisme D'action
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor (NAR). This receptor is expressed in various tissues, including the brain, heart, and liver. When 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% binds to the NAR, it activates the receptor and triggers a cascade of biochemical and physiological responses.
Biochemical and Physiological Effects
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure. Additionally, 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to reduce inflammation, reduce oxidative stress, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is available in large quantities. Additionally, it is stable and can be stored for long periods of time. However, 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% can be toxic in high concentrations, so care must be taken to ensure that the concentration of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% used in experiments is within safe limits.
Orientations Futures
The potential applications of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% are still being explored. Potential future directions for 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% research include the development of novel drug delivery systems, the development of novel treatments for inflammation and oxidative stress, and the development of new cell culture models. Additionally, further research into the mechanism of action of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% and its effects on various tissues is needed.
Méthodes De Synthèse
6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid through a series of chemical reactions. The first step is to convert nicotinic acid to its acid chloride derivative using thionyl chloride. Then, the acid chloride is reacted with 4-methylphenol in the presence of sodium hydride to form 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95%. This synthesis method is simple and efficient, and allows for the production of large quantities of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKIYKXCTOWWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686932 |
Source


|
| Record name | 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-15-8 |
Source


|
| Record name | 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














